molecular formula C22H24FN3O2S B2987851 4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline CAS No. 899993-74-9

4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline

Cat. No. B2987851
M. Wt: 413.51
InChI Key: FIEINIFOXLVRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its flexibility and the ability to form hydrogen bonds . The compound also contains a quinoline ring, which is a type of heterocyclic aromatic organic compound .

Scientific Research Applications

Antibacterial Properties and Synthesis

Several studies have focused on the synthesis and evaluation of compounds structurally related to "4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline" for their antibacterial properties. For instance, research on the synthesis and antibacterial activities of enantiomers of temafloxacin hydrochloride, a compound within the same class, highlighted its potential as a broad-spectrum antimicrobial agent (Chu et al., 1991). Similarly, the fluoroquinolones, characterized by the 6-fluoro-7piperazino-4-quinolone structure, have been noted for their extensive antibacterial activities against gram-negative bacilli and cocci in vitro (Wolfson & Hooper, 1985).

Anti-tubercular and Antibacterial Activities

The development of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives has shown promising in vitro anti-tubercular and antibacterial activity. These compounds exhibited significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis and various bacterial strains (Suresh et al., 2014).

Novel Synthesis Approaches

Research into novel synthesis approaches for related compounds has been conducted to enhance their antibacterial efficacy. An alternative synthesis of temafloxacin, a potent antibacterial agent, was developed to improve its synthesis efficiency (Chu et al., 1992).

Antiplasmodial Activity

The exploration of 6-fluoroquinoline derivatives for their antiplasmodial activity has been a significant area of research. Adjustments to the substituents on the quinoline ring have led to compounds with high antiplasmodial activity, showcasing the potential for developing new antimalarial drugs (Hochegger et al., 2019).

Molecular Docking Studies

Molecular docking studies of novel fluoroquinolones against the DNA gyrase of Staphylococcus aureus have identified compounds with significant binding energy, suggesting potential effectiveness against bacterial strains resistant to conventional antibiotics (Sabbagh & Murad, 2015).

properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2S/c1-3-25-10-12-26(13-11-25)22-19-14-17(23)6-9-20(19)24-15-21(22)29(27,28)18-7-4-16(2)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEINIFOXLVRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline

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